N-Desmethyl Terbinafine Hydrochloride

Description

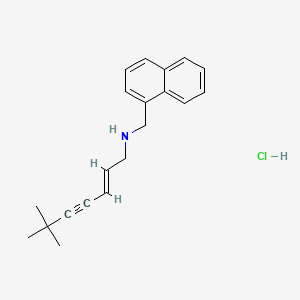

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMKMPFFQUSVCX-ZFXMFRGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Principal Metabolite of Terbinafine

N-Desmethyl Terbinafine (B446) is a primary product of the biotransformation of Terbinafine in the body. nih.govdroracle.ainih.govscbt.com The process of N-demethylation, where a methyl group is removed from the terbinafine molecule, results in the formation of this key metabolite. researchgate.net

The kinetics of N-Desmethyl Terbinafine have been shown to be comparable to that of Terbinafine itself. droracle.ai Studies in pediatric patients have also identified N-Desmethylterbinafine as a significant metabolite, with its kinetics being similar to the parent compound. droracle.ai

Significance in Drug Metabolism and Metabolomics Research

The study of N-Desmethyl Terbinafine (B446) Hydrochloride is of considerable importance in the fields of drug metabolism and metabolomics. Its formation is a clear indicator of the activity of specific metabolic pathways, offering a window into how an individual processes Terbinafine.

Research has identified that the N-demethylation of Terbinafine is catalyzed by multiple cytochrome P450 (CYP) enzymes. In vitro studies have implicated several CYP isozymes in this metabolic step. This multifaceted enzymatic conversion highlights the complexity of drug metabolism and the potential for variability among individuals due to genetic differences in these enzymes.

Furthermore, N-Desmethyl Terbinafine serves as a crucial intermediate in the formation of other metabolites. It can undergo further metabolism, including hydroxylation to form desmethylhydroxyterbinafine or dihydroxylation to a desmethyldihydrodiol. drugs.com Of particular interest to researchers is the role of N-Desmethyl Terbinafine in a pathway that leads to the formation of a reactive metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). nih.govresearchgate.net The investigation of these subsequent metabolic steps is vital for a comprehensive understanding of the full metabolic fate of Terbinafine.

In the realm of analytical chemistry, N-Desmethyl Terbinafine Hydrochloride is utilized as a reference standard. chemicea.com This allows for the accurate quantification of the metabolite in biological samples such as plasma and urine, which is essential for pharmacokinetic and metabolomic studies. nih.govchemicea.com The development of reliable analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the detection of Terbinafine and its metabolites, including N-Desmethyl Terbinafine, has been a focus of research to ensure precise measurements in clinical and research settings. www.nhs.uknih.gov

Overview of Current Research Trajectories

Synthetic Pathways for N-Desmethyl Terbinafine Hydrochloride

The synthesis of N-Desmethyl Terbinafine Hydrochloride is primarily achieved through the chemical demethylation of its parent compound, Terbinafine Hydrochloride. This process involves the targeted removal of the N-methyl group from the tertiary amine in the terbinafine structure.

One established method utilizes strong demethylating agents such as boron tribromide (BBr₃). In this process, Terbinafine is treated with BBr₃ in a solvent like dichloromethane (B109758) at very low temperatures (e.g., -78°C). The reaction mixture is then gradually warmed to room temperature. Following the demethylation, the reaction is quenched, typically with methanol (B129727) and water, and the resulting N-Desmethyl Terbinafine free base is isolated after basification. To obtain the final hydrochloride salt, the free base is treated with concentrated hydrochloric acid. This method can achieve yields of approximately 70–75% after purification.

Another approach involves the use of ethyl chloroformate for the demethylation step. These chemical synthesis routes are crucial for producing the compound in sufficient quantities for its use in various research applications, including metabolic and toxicity studies.

Beyond direct chemical synthesis, N-Desmethyl Terbinafine is naturally formed in vivo through metabolic processes. Terbinafine undergoes extensive metabolism in the liver, mediated by at least seven cytochrome P450 (CYP) enzymes. nih.gov The primary metabolic pathway is N-demethylation, which results in the formation of N-Desmethyl Terbinafine. researchgate.netnih.govnih.gov Computational and experimental models have shown that N-demethylation is the most probable initial metabolic reaction for terbinafine. researchgate.net This metabolite can then undergo further biotransformation. researchgate.net

| Synthetic Method | Key Reagents & Conditions | Reported Yield |

| Chemical Demethylation | Terbinafine, Boron tribromide (BBr₃), Dichloromethane, -78°C to room temp. | 70-75% |

| Metabolic Formation | In vivo metabolism via Cytochrome P450 enzymes. | N/A |

Synthesis of Chemically Modified Analogues for Research Investigations

The synthesis of chemically modified analogues of allylamine (B125299) antifungals like terbinafine is a key strategy for conducting structure-activity relationship (SAR) studies. These investigations aim to understand how specific structural features of the molecule contribute to its biological activity and to explore new therapeutic potentials. nih.govresearchgate.net While research focuses extensively on terbinafine analogues, the synthetic principles are directly applicable to the derivatization of N-Desmethyl Terbinafine.

Research programs have explored various modifications to the terbinafine scaffold:

Modification of the Spacer: Researchers have prepared analogues by altering the spacer between the naphthalene (B1677914) and the tert-butyl-acetylene moieties. Modifications such as reducing the double bond or changing the nitrogen atom's position generally resulted in decreased antifungal potency. researchgate.net

Removal of the Central Amino Function: In some studies, derivatives have been synthesized that completely lack the central tertiary amino group but feature polar substituents on the tert-butyl residue of the side chain. nih.govsphinxsai.com This line of research revealed that the central amino function is not absolutely essential for antifungal activity, and potency can be correlated with the polarity of the introduced functional groups. nih.govsphinxsai.com

Synthesis of "Carba-analogs": The dimethylamino-substituted "carba-analog" of terbinafine, where the core structure is altered, showed a promising antimycotic profile, indicating that significant structural changes can still yield active compounds. nih.gov

Phenoxy Methyl Naphthalene Series: Another series of analogues was prepared by condensing 1-chloromethyl naphthalene with various substituted aryl alcohols, creating 1-(substituted-phenoxy methyl) naphthalene compounds. researchgate.netsphinxsai.com

These derivatization strategies provide a framework for creating novel analogues of N-Desmethyl Terbinafine to probe its own biological activity and metabolic fate. For instance, introducing different functional groups could alter its interaction with metabolic enzymes or its potential off-target effects.

| Analogue Type | Modification Strategy | Research Purpose |

| Spacer Modified | Altering the chain between the two main moieties. | Investigate the importance of spacer structure for activity. researchgate.net |

| Amino-lacking | Removal of the central nitrogen atom and addition of polar groups elsewhere. | Determine the necessity of the amino group for antifungal action. nih.govsphinxsai.com |

| Phenoxy Methyl | Condensation of 1-chloromethyl naphthalene with substituted aryl alcohols. | Explore new structural classes with potential antifungal activity. sphinxsai.com |

Development of Reference Standards and Impurity Profiling Methodologies

N-Desmethyl Terbinafine Hydrochloride is critical as a reference standard for the analytical quantification of terbinafine metabolites in biological samples and for impurity profiling in pharmaceutical formulations. Its availability allows for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are essential for quality control and pharmacokinetic studies. nih.gov

The development of robust analytical methods is necessary to separate and quantify terbinafine from its related substances, including process impurities and degradation products. N-Desmethyl Terbinafine is a known impurity and the major metabolite of Terbinafine. researchgate.netajrconline.org Various reversed-phase HPLC (RP-HPLC) methods have been established for this purpose. These methods differ in their specific parameters, such as the stationary phase (column), mobile phase composition, and detector wavelength, to achieve optimal separation. nih.govelectronicsandbooks.comjparonline.com

For instance, one validated RP-HPLC method for the simultaneous determination of terbinafine and four of its impurities uses a NUCLEOSIL 100-5-CN column with a mobile phase consisting of a tetrahydrofuran, acetonitrile (B52724), and citrate (B86180) buffer mixture (pH 4.50) at a 10:20:70 ratio. nih.govelectronicsandbooks.com Detection is typically performed using a UV detector at wavelengths ranging from 220 nm to 284 nm, depending on the specific method. nih.govresearchgate.net Another method employs a C18 column with a mobile phase of 0.1% trifluoroacetic acid in a water:methanol (30:70, v/v) mixture, with UV detection at 225 nm. mdpi.com

The United States Pharmacopeia (USP) provides a reference standard for Terbinafine Hydrochloride, which is used in official quality tests and assays. sigmaaldrich.com The availability of a certified N-Desmethyl Terbinafine Hydrochloride reference standard is equally important for accurately identifying and quantifying it as an impurity in the bulk drug or as a metabolite in biological fluids. lgcstandards.com

| HPLC Method Parameter | Example 1 | Example 2 | Example 3 |

| Column (Stationary Phase) | NUCLEOSIL 100-5-CN nih.govelectronicsandbooks.com | C18 jparonline.commdpi.com | YMC-Pack ODS-AM ajrconline.org |

| Mobile Phase | Tetrahydrofuran:Acetonitrile:Citrate Buffer (pH 4.5) (10:20:70, v/v/v) nih.govelectronicsandbooks.com | Buffer:Methanol:Acetonitrile (Gradient) jparonline.com | Acetonitrile:Methanol:Water (pH 7.5) (20:10:10, v/v/v) ajrconline.org |

| Detection Wavelength | 226 nm nih.govelectronicsandbooks.com | 280 nm jparonline.com | 230 nm ajrconline.org |

| Purpose | Simultaneous determination of terbinafine and its impurities. electronicsandbooks.com | Stability-indicating assay for terbinafine, impurities, and preservatives. jparonline.com | Forced degradation study and impurity determination. ajrconline.org |

Enzymatic N-Demethylation of Terbinafine

For the specific pathway of N-demethylation, research has pinpointed several key isozymes:

CYP2C9: This isozyme plays a critical role and is considered a primary mediator of Terbinafine N-demethylation. nih.govnih.gov Some studies suggest its contribution may even exceed that of other major enzymes in this specific reaction. nih.gov

CYP1A2 and CYP2C8: These are also described as important mediators of the N-demethylation process. nih.gov

CYP2C19: This enzyme is noted to be particularly efficient at catalyzing the N-demethylation of Terbinafine. nih.govfigshare.com

CYP2D6 and CYP2B6: These isozymes are also involved in the N-demethylation reaction, although they may make more minor contributions compared to the others. nih.gov

The involvement of a wide array of CYP isozymes suggests a robust and versatile metabolic pathway for Terbinafine. nih.gov

| CYP Isozyme | Reported Role in N-Demethylation | Reference |

|---|---|---|

| CYP2C9 | Primary and critical mediator; highly efficient. | nih.govnih.gov |

| CYP1A2 | Primary mediator. | nih.gov |

| CYP2C8 | Primary mediator. | nih.gov |

| CYP3A4 | Major contributor to overall metabolism, including N-demethylation. | nih.govnih.gov |

| CYP2C19 | Highly efficient catalyst for N-demethylation. | nih.govfigshare.com |

| CYP2D6 | Contributes to N-demethylation. | nih.gov |

| CYP2B6 | Minor contributor to N-demethylation. | nih.gov |

Kinetic studies performed in vitro using human liver microsomes and recombinant CYP enzymes have provided quantitative insights into the N-demethylation of Terbinafine. These analyses typically follow Michaelis-Menten kinetics. nih.govresearchgate.net

In studies with human liver microsomes, the mean Michaelis constant (Km) values for the various metabolic pathways of Terbinafine ranged from 4.4 to 27.8 µM, with maximum velocity (Vmax) values between 9.8 to 82 nmol/h/mg of protein. nih.gov

More detailed kinetic analyses using specific recombinant P450 isozymes have elucidated the efficiency of individual enzymes in the N-demethylation step. For instance, CYP2C9 has been shown to be approximately five-fold more efficient than other P450s in converting Terbinafine to N-Desmethyl Terbinafine. nih.gov While CYP2D6 displayed a high affinity for Terbinafine (lowest Km), it also had the lowest turnover rate (Vmax). nih.gov Conversely, CYP2B6 exhibited a high rate of turnover but bound the substrate poorly. nih.gov

| CYP Isozyme | Km (µM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |

|---|---|---|---|---|

| CYP1A2 | 150 ± 20 | 1.8 ± 0.1 | 0.012 | nih.gov |

| CYP2B6 | 410 ± 100 | 15 ± 2 | 0.037 | nih.gov |

| CYP2C8 | 120 ± 20 | 2.0 ± 0.1 | 0.017 | nih.gov |

| CYP2C9 | 70 ± 10 | 11.0 ± 0.5 | 0.16 | nih.gov |

| CYP2D6 | 32 ± 3 | 1.1 ± 0.1 | 0.034 | nih.gov |

Subsequent Metabolism of N-Desmethyl Terbinafine

Following its formation, N-Desmethyl Terbinafine serves as a substrate for further metabolic transformations, branching into several distinct pathways. researchgate.net The loss of the methyl group alters the molecule's properties, opening it up to different enzymatic actions. nih.gov

The metabolism of N-Desmethyl Terbinafine is complex, leading to a variety of secondary metabolites.

Formation of TBF-A: One of the most significant pathways involves the N-dealkylation of N-Desmethyl Terbinafine to produce the reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), and 1-naphthyl methylamine (B109427). researchgate.netnoahrflynn.com This step is catalyzed by several CYP isozymes, including CYP2A6, 2B6, 2C8, 2C19, and 3A4. nih.gov

Formation of 1-Naphthaldehyde: A competing pathway involves the N-denaphthylation of N-Desmethyl Terbinafine, which yields 1-naphthaldehyde. nih.govnoahrflynn.com This reaction is primarily carried out by CYP2C19 and CYP3A4. nih.gov

Hydroxylation and Dihydroxylation: N-Desmethyl Terbinafine can undergo hydroxylation to form desmethylhydroxyterbinafine. drugbank.com It can also be dihydroxylated, leading to the formation of a desmethyldihydrodiol. drugbank.com

Glutathione (B108866) Conjugation: The reactive TBF-A formed from N-Desmethyl Terbinafine can be conjugated with glutathione. nih.gov Other metabolic transformations following N-demethylation can also lead to intermediates that form glutathione conjugates. nih.gov

While carboxybutyl derivatives are known metabolites of Terbinafine, they appear to be formed through the oxidation of hydroxylated Terbinafine rather than directly from N-Desmethyl Terbinafine. drugbank.com

Mechanistic studies reveal that the metabolism of N-Desmethyl Terbinafine is a point of metabolic branching. researchgate.net The secondary transformations are dependent on specific CYP isozymes. For instance, the conversion to TBF-A and the competing N-denaphthylation to 1-naphthaldehyde are catalyzed by distinct but overlapping sets of enzymes. nih.gov Only CYP2B6, 2C8, and 2C9 were found to metabolize N-Desmethyl Terbinafine down these two competing pathways in one study. nih.gov Another study identified CYP2C19 and 3A4 as key enzymes in the N-denaphthylation of N-Desmethyl Terbinafine. nih.gov The loss of the N-methyl group appears to decrease the number of P450 isozymes involved in subsequent metabolism compared to the parent drug. nih.gov

In Vitro Biotransformation Studies Utilizing Hepatic Microsomes and Recombinant Enzyme Systems

The elucidation of the metabolic pathways of Terbinafine and N-Desmethyl Terbinafine has been heavily reliant on in vitro experimental systems. nih.gov

Hepatic Microsomes: Human liver microsomes (HLMs) are a standard tool used in these studies. nih.govnih.gov They contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s, and provide a physiologically relevant environment to study biotransformation. nih.gov Studies with HLMs from various species (human, mouse, monkey, dog, and rat) have allowed for the characterization of metabolic pathways and the identification of numerous metabolites and their conjugates. nih.gov

Recombinant Enzyme Systems: To understand the specific role of individual enzymes, researchers utilize recombinant enzyme systems, such as P450 Supersomes. nih.govnih.gov These are preparations of single, heterologously expressed CYP isozymes. By incubating Terbinafine or N-Desmethyl Terbinafine with a specific recombinant CYP, the precise contribution of that enzyme to a particular metabolic step can be determined, and its kinetic parameters can be calculated. nih.govnih.govnih.gov These systems have been crucial in identifying the specific CYPs responsible for N-demethylation and the subsequent metabolism of N-Desmethyl Terbinafine. nih.govnih.gov

Pharmacokinetics and Disposition Research of N Desmethyl Terbinafine Preclinical and Mechanistic Focus

Formation Kinetics and Relative Abundance in Biological Matrices (Preclinical Models)

N-Desmethyl Terbinafine (B446) is formed from Terbinafine primarily through N-demethylation, a metabolic process extensively studied in preclinical in vitro models using human liver microsomes. nih.gov This reaction is a key step in the biotransformation of Terbinafine. nih.gov

Computational modeling and experimental kinetics have been combined to investigate the N-dealkylation pathways of Terbinafine. nih.gov Deep learning models predicted a high probability for the N-demethylation of Terbinafine to yield N-Desmethyl Terbinafine. nih.govresearchgate.net Experimental studies using pooled human liver microsomes confirmed that N-demethylation is a significant pathway. researchgate.netnih.gov Based on this experimental data, nearly three-fourths of Terbinafine metabolism was attributed to N-demethylation to form N-Desmethyl Terbinafine. nih.gov

The formation is mediated by several cytochrome P450 (CYP) isoenzymes. nih.gov Studies with recombinant human CYPs have identified CYP2C9, CYP1A2, CYP2C8, and CYP3A4 as important contributors to the total metabolism, with N-demethylation being primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.gov The kinetics of these metabolic pathways generally follow the Michaelis-Menten model. nih.govresearchgate.net

| Metabolic Pathway | Mean Km (μM) | Mean Vmax (nmol/h/mg protein) | Primary Contributing CYP Enzymes |

|---|---|---|---|

| N-demethylation | 4.4 - 27.8 | 9.8 - 82 | CYP2C9, CYP2C8, CYP1A2 |

| Deamination | 4.4 - 27.8 | 9.8 - 82 | CYP3A4 |

| Alkyl Side Chain Oxidation | 4.4 - 27.8 | 9.8 - 82 | CYP1A2, CYP2C8, CYP2C9, CYP2C19 |

| Dihydrodiol Formation | 4.4 - 27.8 | 9.8 - 82 | CYP2C9, CYP1A2 |

Distribution Profile in Research Models and Non-Human Biological Samples (e.g., plasma, skin, hair, nails in animal studies)

Following its formation, N-Desmethyl Terbinafine, like its parent compound, distributes into various tissues. Due to the lipophilic nature of Terbinafine, both the parent drug and its metabolites tend to accumulate in keratin-rich structures and fatty tissues. fda.govjfda-online.com

Preclinical studies in various animal models demonstrate this distribution pattern. In rats, after oral administration of Terbinafine, radioactivity was rapidly distributed, with the highest concentrations initially found in the liver. fda.gov At 24 hours post-dose, the highest concentration was noted in fat. fda.gov Studies in cats treated with Terbinafine showed that the drug is highly concentrated in hair, with concentrations ranging from 0.47 to 9.6 µg/g. researchgate.net This indicates that N-Desmethyl Terbinafine would also be present in these matrices.

The kinetics of N-Desmethyl Terbinafine in plasma have been shown to be comparable to that of the parent compound. nih.gov Studies in healthy human subjects, which provide a basis for understanding distribution in mammalian models, show that the ratio of the area under the curve (AUC) for N-Desmethyl Terbinafine to that of Terbinafine was 1.25, indicating significant systemic exposure. nih.gov The metabolite is detectable in plasma, and its accumulation is observed with chronic administration of the parent drug. nih.govresearchgate.net

Distribution extends to the skin and its appendages. Terbinafine is delivered to the stratum corneum, nails, and hair through sebum and by direct diffusion through the dermis and epidermis. jfda-online.comnih.govnih.gov This distribution is crucial for the parent drug's antifungal activity and implies that N-Desmethyl Terbinafine follows a similar path, concentrating in these tissues. researchgate.netmedicaljournals.se

| Animal Model | Biological Sample | Key Finding |

|---|---|---|

| Rat | Liver, Fat, Claws | Rapid distribution to the liver, followed by accumulation in fat. fda.gov Parent drug was also shown to be taken up into claws. fda.gov |

| Cat | Hair, Plasma | High concentrations of Terbinafine found in hair (0.47 to 9.6 µg/g), indicating significant distribution to keratinized tissue. researchgate.net |

| General Mammalian Models | Plasma, Sebum, Stratum Corneum, Nails | Accumulation in plasma and peripheral tissues like skin, hair, and nails is a consistent finding. nih.govnih.gov Delivery is facilitated via sebum and direct diffusion. jfda-online.comnih.gov |

Elucidation of Elimination Pathways for N-Desmethyl Terbinafine and its Metabolites

N-Desmethyl Terbinafine is not an end-stage metabolite and undergoes further biotransformation before elimination. The metabolic pathways for Terbinafine are generally similar across species, involving N-dealkylation, aliphatic side chain oxidation, and conjugation. fda.gov

N-Desmethyl Terbinafine is further metabolized, primarily through oxidation reactions. One of the key subsequent metabolites is N-desmethyl-carboxyterbinafine. nih.gov This and other carboxylated metabolites are more hydrophilic, which facilitates their excretion from the body. nih.gov In pediatric studies, unconjugated N-desmethyl-carboxyterbinafine was identified as the major fraction in urine, accounting for 15% of the dose. nih.gov Another major plasma metabolite identified is Terbinafine carboxylic acid, formed from the parent drug. fda.gov

The route of excretion for Terbinafine metabolites varies between species. fda.gov In rats, approximately 71% of an absorbed dose is eliminated via the feces. fda.gov In contrast, for rabbits, the renal route is the primary pathway for elimination. fda.gov This suggests that the elimination of N-Desmethyl Terbinafine and its subsequent metabolites can occur through both biliary/fecal and renal routes, with the predominant pathway being species-dependent. fda.gov

Table of Compounds

| Compound Name |

|---|

| N-Desmethyl Terbinafine Hydrochloride |

| Terbinafine |

| N-desmethyl-carboxyterbinafine |

| Terbinafine carboxylic acid |

| Formaldehyde |

| 6,6-dimethyl-2-hepten-4-ynal (TBF-A) |

| 1-naphthaldehyde |

| N-methyl-1-naphthyl methylamine (B109427) |

Pharmacodynamics and Biological Activity of N Desmethyl Terbinafine in Vitro and Mechanistic

In Vitro Antifungal Activity Assessment

The in vitro antifungal properties of N-Desmethyl Terbinafine (B446) are rooted in the same mechanism as Terbinafine: the inhibition of squalene (B77637) epoxidase. This enzyme is a critical component in the biosynthetic pathway of ergosterol (B1671047), an essential sterol for maintaining the integrity of fungal cell membranes. patsnap.com Inhibition of this enzyme leads to a toxic accumulation of squalene within the fungal cell and a depletion of ergosterol, ultimately disrupting the cell membrane and causing cell death. patsnap.com

While specific MIC and MFC values for N-Desmethyl Terbinafine are not extensively documented in publicly available research, the antifungal activity of its parent compound, Terbinafine, has been well-established against a range of fungal pathogens. It is important to note that metabolites may not always retain the same level of antifungal activity as the parent drug. nih.gov

For Terbinafine, in vitro studies have demonstrated high activity against dermatophytes, with a Minimum Inhibitory Concentration (MIC) range of 0.001 to 0.01 µg/mL. researchgate.netnih.gov It is also effective against aspergilli (MIC range 0.05 to 1.56 µg/mL) and Sporothrix schenckii (MIC range 0.1 to 0.4 µg/mL). researchgate.net The activity against yeasts like Candida species is variable, with MICs ranging from 0.1 to over 100 µg/mL. researchgate.net Terbinafine generally exhibits fungicidal action against dermatophytes and other filamentous fungi. researchgate.net For Aspergillus species, the MIC and MFC for 90% of strains tested were often identical. nih.gov For instance, against Aspergillus fumigatus, the MIC90 was 1.6 µg/mL, and against Aspergillus niger, it was 0.4 µg/mL. nih.gov

Interactive Table: In Vitro Activity of Terbinafine Against Various Fungal Pathogens

| Fungal Group | Genera/Species | MIC Range (µg/mL) | Type of Action |

| Dermatophytes | Trichophyton spp., Microsporum spp. | 0.001 - 0.01 | Fungicidal |

| Aspergilli | Aspergillus spp. | 0.05 - 1.56 | Fungicidal |

| Dimorphic Fungi | Sporothrix schenckii | 0.1 - 0.4 | Fungicidal |

| Yeasts | Candida spp. | 0.1 - >100 | Species-dependent (Fungicidal or Fungistatic) |

| Yeasts | Malassezia furfur | 0.2 - 0.8 | Inhibitory |

This table represents data for the parent compound, Terbinafine, as specific data for N-Desmethyl Terbinafine is limited.

Although N-Desmethyl Terbinafine retains antifungal properties, it is generally considered to have less appreciable antifungal activity compared to the parent compound, Terbinafine. nih.gov The structural modification of removing a methyl group can alter the compound's physicochemical properties and its interaction with the target enzyme, squalene epoxidase.

In comparison to other classes of antifungals, Terbinafine demonstrates superior efficacy in certain contexts. For instance, oral Terbinafine is considered more effective for treating fungal nail infections than griseofulvin (B1672149) and itraconazole. medicinenet.com Studies comparing topical formulations have shown that a 1% butenafine (B35027) cream produced quicker results and higher efficacy endpoints than a 1% terbinafine cream for tinea cruris. nih.gov However, other research indicates that poloxamer 407-based formulations of terbinafine hydrochloride showed superior inhibition of T. rubrum growth compared to a commercial terbinafine cream and were as effective as a ciclopirox (B875) olamine nail lacquer. sigmaaldrich.com

Exploration of Non-Antifungal Pharmacological Targets

Recent research has uncovered that the biological activity of Terbinafine and its metabolites may extend beyond their antifungal effects, pointing to interactions with mammalian cellular targets.

A significant non-antifungal target identified for Terbinafine is the two-pore domain potassium channel TASK-3 (KCNK9). nih.govbohrium.com Studies have identified Terbinafine as a novel and selective activator of TASK-3 channels. nih.govbohrium.com This activation was observed in both wild-type channels and a mutant associated with Birk-Barel syndrome. nih.govwestminster.ac.uk The activation of TASK-3 channels by Terbinafine suggests a potential role in modulating cellular excitability and could be relevant in various physiological and pathological processes. researchgate.net While these studies focused on Terbinafine, the structural similarity of N-Desmethyl Terbinafine suggests a potential for similar interactions, although this requires direct investigation.

The metabolism of Terbinafine to N-Desmethyl Terbinafine is a key step in its biotransformation. nih.gov This process, along with further metabolism, can lead to the formation of other reactive metabolites. nih.gov While the primary focus has been on the antifungal activity and the interaction with TASK-3 channels, the potential for these metabolites to interact with other molecular targets exists. However, specific research identifying other distinct molecular interactions of N-Desmethyl Terbinafine is currently limited.

Cellular and Subcellular Mechanisms of Action (if distinct from parent compound)

The fundamental cellular mechanism of antifungal action for N-Desmethyl Terbinafine is consistent with that of its parent compound, Terbinafine, revolving around the inhibition of squalene epoxidase and the subsequent disruption of the fungal cell membrane. wikipedia.org This leads to an accumulation of squalene and a deficiency in ergosterol, which is ultimately lethal to the fungal cell. patsnap.com

While the primary antifungal mechanism is shared, the structural difference—the absence of a methyl group—in N-Desmethyl Terbinafine could potentially lead to subtle differences in its interaction with the enzyme or its distribution within the fungal cell. However, detailed studies elucidating any distinct subcellular mechanisms of action specific to N-Desmethyl Terbinafine are not widely available. The primary distinction lies in its reduced antifungal potency compared to Terbinafine. nih.gov

Analytical Methodologies for N Desmethyl Terbinafine Hydrochloride Quantification and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of N-Desmethyl Terbinafine (B446) Hydrochloride from complex matrices. These techniques provide high resolution and are often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the simultaneous determination of Terbinafine and its N-desmethyl metabolite. researchgate.net This technique offers a balance of efficiency, robustness, and cost-effectiveness. A reliable reversed-phase HPLC method has been developed for the determination of both Terbinafine and N-Desmethyl Terbinafine in human plasma. nih.gov The analytes are typically extracted using a liquid-liquid technique followed by an aqueous back-extraction. nih.gov

Method parameters often involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer containing reagents like orthophosphoric acid and triethylamine (B128534). researchgate.netnih.gov UV detection is commonly set at 224 nm. researchgate.netnih.gov The inter-assay precision for N-Desmethyl Terbinafine has been reported to be between 2.9% and 9.8% over a concentration range of 2-1000 ng/ml. researchgate.net

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and water (40:60) containing 0.02 M orthophosphoric acid and 0.01 M triethylamine |

| Detection Wavelength | 224 nm |

| Concentration Range | 2-1000 ng/ml |

| Inter-assay Precision | 2.9% - 9.8% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for quantifying low concentrations of N-Desmethyl Terbinafine and other metabolites in complex biological matrices. Chiral chromatography coupled with triple quadrupole tandem mass spectrometry has been utilized for the separation of both chiral and achiral antifungal agents and their metabolites, including N-desmethyl-carboxyterbinafine, in environmental water samples. ijnrd.org This method typically employs positive ion electrospray ionization and multiple reaction monitoring for quantification. nih.gov

A highly sensitive and robust LC-MS/MS method was developed for the quantification of N-nitroso N-desmethyl diphenhydramine, showcasing the potential of this technique for trace-level analysis of desmethyl compounds. lcms.cz The limit of detection (LOD) and limit of quantitation (LOQ) for such methods can be as low as 0.05 ng/mL and 0.1 ng/mL, respectively. lcms.cz

| Parameter | Value |

| Technique | Chiral Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry |

| Ionization Mode | Positive Ion Electrospray Ionization |

| Monitoring | Multiple Reaction Monitoring |

| Application | Quantification in environmental and biological matrices |

| Potential LOD | 0.05 ng/mL |

| Potential LOQ | 0.1 ng/mL |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler and more cost-effective alternative for the quantification of Terbinafine and its related compounds. A validated HPTLC method for Terbinafine analysis utilizes pre-coated silica (B1680970) gel 60F 254 aluminum foil TLC plates as the stationary phase. sphinxsai.com The chromatogram is developed using a mobile phase of n-hexane, acetone, and glacial acetic acid in a ratio of 8:2:0.1 (v/v/v). sphinxsai.com Densitometric analysis is performed in absorbance mode at 223 nm. sphinxsai.com This method has shown a good linear relationship between peak area and concentration in the range of 200-1000 ng/spot. sphinxsai.com The limit of detection and quantification for Terbinafine have been reported as 1.204 ng/spot and 3.648 ng/spot, respectively, indicating the potential for sensitive analysis of its metabolites. sphinxsai.com

| Parameter | Value |

| Stationary Phase | Pre-coated silica gel 60F 254 aluminum foil TLC plates |

| Mobile Phase | n-hexane: acetone: glacial acetic acid (8:2:0.1 v/v/v) |

| Detection Wavelength | 223 nm |

| Linearity Range | 200-1000 ng/spot |

| LOD | 1.204 ng/spot |

| LOQ | 3.648 ng/spot |

Gas Chromatography (GC)

Gas Chromatography (GC) can be employed for the analysis of volatile compounds. An eco-friendly GC method with a flame ionization detector has been developed for the estimation of Terbinafine HCl in tablet dosage forms. japsonline.com The volatile nature of the drug, with a melting point in the range of 204°C–208°C, makes it suitable for GC analysis. ijnrd.orgjapsonline.com The separation is typically carried out on a Zebron DB column with a temperature program. ijnrd.orgjapsonline.com The linearity of this method was observed in the range of 10–60 µg/ml, with LOD and LOQ values of 0.88 µg/ml and 2.69 µg/ml, respectively. japsonline.com While this method was developed for the parent drug, its applicability for the N-desmethyl metabolite would depend on the metabolite's volatility and thermal stability.

| Parameter | Value |

| Detector | Flame Ionization Detector |

| Column | Zebron DB |

| Linearity Range | 10–60 µg/ml |

| LOD | 0.88 µg/ml |

| LOQ | 2.69 µg/ml |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, particularly UV spectrophotometry, offer a simple and rapid approach for the quantitative determination of compounds with suitable chromophores.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a straightforward and cost-effective technique for the quantification of Terbinafine and can be adapted for its N-desmethyl metabolite, assuming it possesses a similar chromophoric structure. The λmax of Terbinafine Hydrochloride in water has been identified at 283 nm. nih.gov In 0.1N HCl, the wavelength of maximum absorbance is 223 nm. researchgate.netijnrd.org

Different methods have been validated with various solvents and detection wavelengths. For instance, a method using 0.1M HCl as the solvent showed linearity in the concentration range of 1-3.5 µg/ml with a coefficient of correlation (R2) of 0.995. researchgate.netijnrd.org Another method using methanol (B129727) as the solvent and a detection wavelength of 224 nm demonstrated a linearity range of 0.4–2.8 µg/ml. ijnrd.org

| Solvent | Detection Wavelength (λmax) | Linearity Range | Correlation Coefficient (r²) |

| Water | 283 nm | 5–30 µg/ml | 0.999 |

| 0.1N HCl | 223 nm | 1-3.5 µg/ml | 0.995 |

| 0.1M HCl | 222 nm | 0.2–4.0 µg/mL | - |

| 0.1M Acetic Acid | 282 nm | 2.0–50 µg/mL | - |

| Methanol | 224 nm | 0.4–2.8 µg/ml | 0.999 |

Ion-Pair Complex Formation and Extractive Spectrophotometry

Ion-pair extractive spectrophotometry is an analytical technique used for the quantification of ionizable compounds. The principle involves the reaction of a drug substance, which contains an ionizable functional group, with a counter-ion to form a neutral ion-pair complex. This complex is then extracted from the aqueous phase into an immiscible organic solvent. The concentration of the analyte is determined by measuring the absorbance of the organic extract at a specific wavelength using a spectrophotometer.

For basic compounds like N-Desmethyl Terbinafine, which can be protonated to form a cation, acidic dyes are often used as counter-ions. The formation of the colored ion-pair complex allows for its selective extraction and quantification. Various factors can influence the efficiency of this method, including the pH of the aqueous solution, the choice of counter-ion and extracting solvent, and the concentration of the reagents farmaciajournal.comresearchgate.net.

While this methodology has been described for the parent compound, Terbinafine Hydrochloride, using reagents such as methyl orange, molybdenum (V) thiocyanate, and various sulfonephthalein dyes, specific studies detailing validated ion-pair complex formation and extractive spectrophotometric methods for the exclusive quantification of its metabolite, N-Desmethyl Terbinafine Hydrochloride, are not extensively covered in the available scientific literature farmaciajournal.comnih.govresearchgate.net. Modern bioanalytical research predominantly employs chromatographic techniques like HPLC and LC-MS/MS for the determination of drug metabolites due to their higher sensitivity and specificity researchgate.net.

Advanced Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification and characterization of N-Desmethyl Terbinafine Hydrochloride in complex biological matrices such as plasma, urine, and tissues necessitate robust sample preparation techniques. These methods are critical for removing interfering endogenous substances like proteins and lipids, which can suppress ionization in mass spectrometry and interfere with chromatographic separation. The primary goals are to isolate the analyte, concentrate it, and present it in a solvent compatible with the analytical instrument. Common advanced techniques employed include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) nih.govijnrd.org.

Protein Precipitation (PP)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis, particularly for plasma samples. It involves adding a precipitating agent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Commonly used precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid (TCA) nih.govnih.gov. For the analysis of terbinafine and its metabolites, including N-Desmethyl Terbinafine, protein precipitation with methanol has been employed for plasma samples nih.gov. Acetonitrile is also frequently used and has been shown to have a protein removal efficiency of over 96% when used in a 2:1 ratio with plasma ijnrd.orgnih.gov. TCA is another effective agent with a protein precipitation efficiency of over 92% nih.gov. Following precipitation, the supernatant containing the analyte can be directly injected for analysis or subjected to further cleanup steps like SPE nih.govijnrd.org.

| Matrix | Precipitating Agent | Typical Ratio (Precipitant:Sample) | Protein Removal Efficiency (%) |

| Plasma | Acetonitrile | 2:1 | >96 nih.gov |

| Plasma | Methanol | Not Specified | Not Specified nih.gov |

| Plasma | Trichloroacetic acid (TCA) | 2:1 | >92 nih.gov |

| Plasma | Zinc Sulfate | 2:1 | >91 nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for separating analytes from interfering substances based on their polarity.

For the analysis of terbinafine and N-Desmethyl Terbinafine, LLE is a common approach for various biological fluids and tissues nih.gov. A mixture of methyl tertiary butyl ether and hexane (70:30, v/v) has been successfully used to extract terbinafine from human plasma nih.gov. Another method utilized hexane for extraction from small-volume plasma samples, achieving recoveries between 85% and 90% tennessee.edu. When dealing with tissue samples, a pre-treatment step of homogenization is typically required before LLE nih.govresearchgate.net. Specialized pre-treatment, such as dissolution in sodium hydroxide, is necessary for skin samples due to their complex structure nih.govresearchgate.net.

| Matrix | Solvent System | Pre-treatment | Observed Recovery (%) |

| Human Plasma | Methyl tertiary butyl ether-hexane (70:30, v/v) | Centrifugation | Not Specified nih.gov |

| Parrot Plasma | Hexane | None | 85-90 tennessee.edu |

| Rat Tissues | Not Specified | Homogenization | Not Specified nih.govresearchgate.net |

| Skin | Not Specified | Dissolution in NaOH | Not Specified nih.govresearchgate.net |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation method that separates components of a mixture according to their physical and chemical properties. Analytes are extracted from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase).

SPE has been applied to the analysis of terbinafine and its metabolites in plasma and urine, often following an initial protein precipitation step nih.govijnrd.org. This combination of techniques provides a cleaner extract than protein precipitation alone. On-line SPE methods have also been developed, which automate the extraction process and directly couple it to the HPLC system, thereby increasing throughput and reducing manual sample handling sci-hub.se. One SPE method developed for terbinafine demonstrated a mean recovery of 84.3% researchgate.net.

| Technique | Matrix | Key Parameters (e.g., Recovery %) | Primary Application |

| Protein Precipitation | Plasma | >90-96% protein removal efficiency nih.gov | Rapid removal of proteins |

| Liquid-Liquid Extraction | Plasma, Tissues | 85-90% recovery (Terbinafine) tennessee.edu | Analyte isolation and concentration |

| Solid-Phase Extraction | Plasma, Urine | 84.3% mean recovery (Terbinafine) researchgate.net | Selective analyte cleanup and concentration |

Structural Activity Relationship Sar Studies Involving N Desmethyl Terbinafine Analogues

Influence of N-Demethylation on Biological Activity Profiles

N-demethylation is a principal metabolic pathway for terbinafine (B446) in humans, primarily mediated by cytochrome P450 enzymes such as CYP2C9, CYP1A2, and CYP3A4. This biotransformation process, which converts the tertiary amine of terbinafine into the secondary amine of N-desmethyl terbinafine, has a profound impact on the compound's biological activity.

Research into the metabolic fate of terbinafine indicates that its metabolites, including the N-desmethyl form, are considered to lack significant antifungal activity. The primary mechanism of action for terbinafine is the potent inhibition of the fungal enzyme squalene (B77637) epoxidase. The structural integrity of the parent molecule, including the tertiary amine, is understood to be critical for this high-potency inhibition. Consequently, the N-demethylation that occurs during metabolism effectively serves as a deactivation step, abolishing the compound's primary therapeutic effect against fungal pathogens.

SAR for Antifungal Potency of Desmethylated Derivatives

The antifungal efficacy of terbinafine and its analogues is intrinsically linked to their ability to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. SAR studies have demonstrated that specific structural features of the terbinafine molecule are essential for potent enzymatic inhibition.

A critical finding is that the tertiary amino structure of terbinafine is crucial for its high potency against squalene epoxidase genecards.orgresearchgate.net. The conversion of this tertiary amine to a secondary amine through N-demethylation results in a significant loss of inhibitory activity. This suggests that the N-methyl group is not merely a placeholder but plays a key role in the molecule's interaction with the enzyme's active site. The steric and electronic properties conferred by the complete tertiary amine structure are necessary for optimal binding and inhibition. Therefore, N-desmethyl terbinafine and other desmethylated derivatives exhibit substantially reduced antifungal potency compared to the parent compound.

| Compound | Target Enzyme | Potency (IC₅₀) | Amine Structure |

| Terbinafine | T. rubrum Squalene Epoxidase | 15.8 nM genecards.orgresearchgate.net | Tertiary |

| Naftifine | T. rubrum Squalene Epoxidase | 114.6 nM genecards.orgresearchgate.net | Tertiary |

| N-Desmethyl Terbinafine | T. rubrum Squalene Epoxidase | Significantly Reduced Potency* | Secondary |

*As per SAR findings, the tertiary amine is crucial for high potency, implying a significant decrease in activity for the secondary amine analogue genecards.orgresearchgate.net.

SAR for Non-Antifungal Pharmacological Activities (e.g., TASK-3 Activation)

Beyond its antifungal role, terbinafine has been identified as a novel and selective activator of the two-pore domain potassium channel TASK-3 (KCNK9), a channel involved in regulating neuronal excitability. This off-target activity has prompted SAR studies to determine which parts of the molecule are responsible for this effect.

In a key study, terbinafine was found to activate TASK-3 channels with a pEC₅₀ of 6.2. The same research group examined several analogues of terbinafine to delineate the structure-activity relationships for this novel pharmacological action nih.gov. While the parent compound's activity is well-characterized, the specific potency values for its N-desmethyl analogue and other derivatives on TASK-3 activation are not detailed in the available literature. However, the investigation into these analogues confirms that modifications to the terbinafine scaffold, including the N-substituent, are critical in modulating this non-antifungal activity. The selectivity of terbinafine is also noteworthy, as it showed no significant activation of other related potassium channels like TASK-1, TASK-2, TREK-2, THIK-1, TWIK-1, and TRESK nih.gov.

| Compound | Target Channel | Potency (pEC₅₀) |

| Terbinafine | TASK-3 | 6.2 (± 0.12) nih.gov |

| N-Desmethyl Terbinafine | TASK-3 | Activity Assessed |

| Butenafine (B35027) | TASK-3 | Activity Assessed |

*Activity of analogues was examined, but specific potency values are not available in the cited abstracts nih.gov.

Rational Design and Synthesis of N-Desmethyl Terbinafine Analogues for SAR Elucidation

The rational design and synthesis of N-desmethyl terbinafine and its analogues are fundamental to conducting SAR studies. The synthetic approach is typically a modification of the established route for terbinafine. The synthesis of terbinafine itself involves the coupling of two key fragments: the N-methyl-1-naphthalenemethanamine core and the (E)-1-bromo-6,6-dimethylhept-2-en-4-yne side chain.

For the rational synthesis of N-desmethyl terbinafine, the design strategy involves replacing the N-methylated precursor with its secondary amine counterpart. The process would therefore involve:

Precursor Synthesis: Preparation of 1-naphthalenemethanamine, the secondary amine lacking the N-methyl group.

Side-Chain Synthesis: Preparation of the (E)-1-halo-6,6-dimethylhept-2-en-4-yne side chain, which is the pharmacologically important component responsible for the enyne structure.

Coupling Reaction: A condensation or alkylation reaction between 1-naphthalenemethanamine and the enyne side chain in an alkaline system to form the N-desmethyl terbinafine base.

Salt Formation: Treatment with hydrochloric acid to yield the final product, N-Desmethyl Terbinafine Hydrochloride.

Computational and in Silico Modeling Approaches in N Desmethyl Terbinafine Research

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. In the context of N-Desmethyl Terbinafine (B446), these techniques are primarily applied to understand its interaction with squalene (B77637) epoxidase, the same enzyme inhibited by its parent compound, Terbinafine.

Research on Terbinafine has shown that it binds effectively within the active site of squalene epoxidase, leading to the inhibition of ergosterol (B1671047) biosynthesis, which is crucial for fungal cell membrane integrity. nih.govxmu.edu.cn Molecular docking studies of Terbinafine have identified key amino acid residues involved in its binding. nih.govnih.gov For instance, studies on Saccharomyces cerevisiae have highlighted the importance of hydrogen bonding between the amine nitrogen of Terbinafine and the hydroxyl group of Tyr90 in the enzyme's active site. nih.gov The lipophilic part of the Terbinafine molecule, including the naphthalene (B1677914) ring and the tert-butyl group, also plays a significant role in its binding by fitting into a hydrophobic pocket within the enzyme. nih.gov

While specific molecular docking studies focusing exclusively on N-Desmethyl Terbinafine are not extensively documented, the structural similarity to Terbinafine allows for informed predictions. The removal of a methyl group to form N-Desmethyl Terbinafine is unlikely to drastically alter its primary binding mode to squalene epoxidase. The core pharmacophore responsible for the interaction remains intact. However, the change in the amine group from tertiary to secondary could subtly alter the binding affinity and the network of hydrogen bonds formed with the enzyme.

Molecular dynamics simulations can further refine the static picture provided by molecular docking. These simulations introduce flexibility to both the ligand and the protein, allowing for the observation of conformational changes over time and providing a more realistic representation of the binding event. For Terbinafine, molecular dynamics simulations have been used to confirm the stability of its binding within the squalene epoxidase active site. nih.gov Similar simulations for N-Desmethyl Terbinafine would be invaluable in assessing the stability of its complex with the enzyme and comparing it to that of Terbinafine.

| Amino Acid Residue | Type of Interaction | Significance in Binding |

|---|---|---|

| Tyr90 | Hydrogen Bond | Key interaction with the amine group. nih.gov |

| Phe397 | Hydrophobic | Contributes to the binding of the lipophilic moiety. nih.gov |

| Leu393 | Hydrophobic | Part of the hydrophobic binding pocket. nih.gov |

| Phe415 | Hydrophobic | Interacts with the naphthalene ring system. nih.gov |

| His440 | Potential Polar Interaction | May influence the overall binding orientation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects.

While specific QSAR studies dedicated to N-Desmethyl Terbinafine are not widely available in the literature, research on Terbinafine analogues provides a solid framework for how such models could be developed and applied. nih.gov A QSAR study on a series of 92 Terbinafine analogues demonstrated that steric properties and the conformational rigidity of the side chains play a significant role in their antifungal activity. nih.gov This suggests that even minor modifications to the structure, such as the N-demethylation that produces N-Desmethyl Terbinafine, could influence its activity.

A hypothetical QSAR model for N-Desmethyl Terbinafine and related compounds would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once calculated, these descriptors would be correlated with the experimentally determined antifungal activity (e.g., minimum inhibitory concentration - MIC) using statistical methods like multiple linear regression or machine learning algorithms.

The development of a robust QSAR model for N-Desmethyl Terbinafine would be beneficial for several reasons. It could predict its antifungal potency relative to Terbinafine, help in the design of new analogues with improved activity or altered metabolic stability, and provide insights into the key structural determinants of its interaction with squalene epoxidase.

| Descriptor Class | Example Descriptors | Potential Influence on Antifungal Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. scialert.net |

| Steric | Molecular weight, Molar volume, Surface area | Affects the fit of the molecule into the enzyme's active site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and reaching the target site. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |

Predictive Modeling of Metabolic Pathways and Cytochrome P450 Enzyme Interactions

Predictive modeling plays a crucial role in understanding the metabolic fate of xenobiotics, including the formation of metabolites like N-Desmethyl Terbinafine. Computational models, particularly those focused on cytochrome P450 (CYP) enzyme interactions, have been employed to elucidate the metabolic pathways of Terbinafine.

Deep learning models have been utilized to predict the sites of metabolism on the Terbinafine molecule. nih.govnih.gov These models have successfully predicted a high probability for the N-demethylation of Terbinafine to yield N-Desmethyl Terbinafine. nih.govresearchgate.net This initial metabolic step is a critical event in the biotransformation of Terbinafine.

Experimental kinetics and computational modeling have been used in conjunction to refine the understanding of these metabolic pathways. nih.govnih.gov While computational models provide a rapid assessment of metabolic likelihood, they are often used to guide and be validated by in vitro experiments with human liver microsomes or recombinant P450 enzymes. nih.govnih.gov For instance, while models accurately predicted the likelihood of Terbinafine N-demethylation, they sometimes overestimated the probability of minor pathways. nih.gov

| CYP Isozyme | Predicted Role in N-demethylation | Supporting Evidence |

|---|---|---|

| CYP2C9 | Major contributor | Experimental and modeling studies. scialert.netnih.gov |

| CYP1A2 | Significant contributor | Experimental and modeling studies. scialert.net |

| CYP3A4 | Contributor | Involved in overall metabolism, with a role in N-dealkylation pathways. scialert.netnih.gov |

| CYP2C19 | Contributor | Shown to be involved in the metabolism of desmethyl-terbinafine. nih.gov |

| CYP2B6 | Contributor | Catalyzes the formation of TBF-A from desmethyl-terbinafine. nih.gov |

Computational Assessment of Reactive Metabolite Formation and Reactivity

A significant area of computational research related to N-Desmethyl Terbinafine is the assessment of its potential to form reactive metabolites. The metabolism of N-Desmethyl Terbinafine can lead to the formation of 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a reactive α,β-unsaturated aldehyde. nih.govresearchgate.net

Computational models have been used to predict the probability of the metabolic steps leading from N-Desmethyl Terbinafine to TBF-A. nih.govresearchgate.net These models have suggested that this pathway is a plausible route for the generation of this reactive species. nih.gov The formation of TBF-A is of particular interest as reactive metabolites can covalently bind to cellular macromolecules, potentially leading to cellular stress and toxicity. scialert.net

Molecular modeling analyses have also been used to assess the reactivity of metabolites like TBF-A. scialert.net By calculating properties such as the LUMO-HOMO (Lowest Unoccupied Molecular Orbital - Highest Occupied Molecular Orbital) energy gap, researchers can estimate the chemical reactivity of a molecule. scialert.net Furthermore, the molecular surface of TBF-A has been shown to have significant electron-deficient regions, making it susceptible to nucleophilic attack by biological molecules like glutathione (B108866). scialert.net

| Computational Approach | Key Finding | Implication |

|---|---|---|

| Metabolic Pathway Modeling | Predicted the formation of TBF-A from N-Desmethyl Terbinafine as a probable pathway. nih.govresearchgate.net | Identifies a potential bioactivation route. |

| Molecular Orbital Calculations (LUMO-HOMO gap) | Indicated that TBF-A is a reactive molecule. scialert.net | Suggests a propensity for chemical reactions with cellular components. |

| Molecular Surface Analysis | Revealed electron-deficient regions on TBF-A. scialert.net | Highlights sites susceptible to nucleophilic attack. |

Mechanistic Toxicology Research of N Desmethyl Terbinafine and Its Reactive Metabolites

Investigation of Reactive Metabolite Formation (e.g., 6,6-dimethyl-2-hepten-4-ynal (TBF-A)) from N-Desmethyl Terbinafine (B446)

The metabolism of N-desmethyl terbinafine, a primary metabolite of the antifungal drug terbinafine, is a critical area of toxicological research due to its potential to form reactive metabolites. nih.gov The key reactive species identified is 6,6-dimethyl-2-hepten-4-ynal, commonly referred to as TBF-A. nih.govnih.gov TBF-A is a highly reactive allylic, propargylic aldehyde whose formation is a crucial step in understanding the potential for metabolically mediated toxicity. researchgate.netnih.gov

The generation of TBF-A from N-desmethyl terbinafine occurs via an N-dealkylation reaction. researchgate.net This metabolic conversion is one branch of the subsequent metabolism of desmethyl-terbinafine. researchgate.net Specifically, one pathway involves the N-dealkylation of desmethyl-terbinafine to yield TBF-A and the co-metabolite 1-naphthyl methylamine (B109427). researchgate.net

Kinetic studies using pooled human liver microsomes (HLMs) have been conducted to characterize the efficiency of this metabolic pathway. While terbinafine itself can be metabolized through multiple routes, the N-demethylation to produce desmethyl-terbinafine is a significant initial step. nih.govresearchgate.net The subsequent metabolism of desmethyl-terbinafine to TBF-A has been measured, though the inherent instability and reactivity of TBF-A present challenges for accurate quantification. nih.govproquest.com TBF-A exhibits first-order decay during metabolic reactions, meaning its measured levels reflect a balance between its formation and degradation or adduction. nih.govnih.gov

Computational modeling combined with experimental kinetics has been employed to elucidate the pathways leading to TBF-A. nih.govnih.gov While some models predicted that the primary route to TBF-A would be from the metabolism of desmethyl-terbinafine, experimental data under steady-state conditions suggested that the direct N-dealkylation of the parent drug, terbinafine, was the most efficient pathway for TBF-A generation. nih.govnih.gov However, considering that therapeutic use leads to the accumulation of N-desmethyl terbinafine in plasma, its contribution as a precursor to TBF-A remains highly significant. nih.govnih.gov

| Parameter | Description | Significance |

|---|---|---|

| Metabolic Pathway | N-dealkylation of N-desmethyl terbinafine (Pathway 2.2A) researchgate.net | A primary route for the bioactivation of the N-desmethyl metabolite. researchgate.net |

| Products | TBF-A and 1-naphthyl methylamine researchgate.net | TBF-A is the reactive metabolite of toxicological interest. researchgate.net |

| Reaction Type | Michaelis-Menten kinetics researchgate.net | Describes the rate of the enzymatic reaction. researchgate.net |

| TBF-A Stability | Undergoes first-order decay in experimental conditions. nih.govproquest.com | Actual formation rates may be underestimated due to its instability. nih.gov |

In Vitro Assessment of Cellular Toxicity and Stress Responses

The toxicological relevance of N-desmethyl terbinafine is intrinsically linked to its bioactivation to the reactive aldehyde, TBF-A. nih.gov Aldehydes are known to be cytotoxic, and the assessment of cellular toxicity in vitro often involves monitoring key indicators of cell damage and stress. While specific studies on the cellular toxicity of N-desmethyl terbinafine are focused on its metabolic fate, the known effects of reactive aldehydes provide a framework for its potential toxicological profile.

In vitro models using hepatocytes are standard systems for evaluating the toxic effects of pro-oxidants and reactive metabolites. nih.gov Cellular toxicity resulting from such compounds can manifest as:

Loss of Membrane Integrity : A common method to assess this is by measuring the leakage of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the cell culture medium. nih.gov

Lipid Peroxidation : Reactive species can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. The formation of byproducts like malondialdehyde (MDA) is a frequently used marker for this type of damage. nih.gov

Depletion of Cellular Antioxidants : The cell's primary defense against electrophiles and reactive oxygen species includes non-enzymatic antioxidants like glutathione (B108866) (GSH). Exposure to reactive metabolites can lead to the depletion of cellular GSH levels, rendering the cell more vulnerable to subsequent damage. nih.gov

The formation of TBF-A from N-desmethyl terbinafine by cytochrome P450 enzymes can itself contribute to cellular stress. researchgate.netnih.gov The metabolic activity of certain CYP isoforms, such as CYP2E1, is known to generate reactive oxygen species (ROS), which can initiate or exacerbate oxidative stress and subsequent cellular injury. nih.gov Therefore, the metabolic process that activates N-desmethyl terbinafine may simultaneously contribute to a pro-oxidant cellular environment.

| Marker | Cellular Process Indicated | Relevance to TBF-A |

|---|---|---|

| Lactate Dehydrogenase (LDH) Leakage | Loss of plasma membrane integrity, leading to cell lysis. nih.gov | Expected outcome from damage induced by a reactive aldehyde. |

| Malondialdehyde (MDA) Formation | Peroxidation of membrane lipids by reactive species. nih.gov | Indicates oxidative damage, a likely consequence of TBF-A. |

| Glutathione (GSH) Depletion | Consumption of cellular antioxidant defenses by electrophiles. nih.gov | Directly relates to the detoxification of TBF-A via adduct formation. nih.gov |

Characterization of Adduct Formation with Endogenous Biomolecules (e.g., Glutathione)

A critical event in the mechanistic toxicology of N-desmethyl terbinafine is the interaction of its reactive metabolite, TBF-A, with endogenous nucleophiles. Glutathione (GSH), a tripeptide present in high concentrations within cells, plays a central role in detoxifying such electrophilic species by forming covalent adducts. nih.govnih.gov

The formation of TBF-A-GSH adducts has been demonstrated in vitro using human liver microsomes. nih.gov TBF-A is an α,β-unsaturated aldehyde with two electrophilic sites, allowing for complex reactions with nucleophiles like GSH. The primary reaction is a 1,6-Michael addition of the thiol group of GSH to the enyne system of TBF-A. nih.gov

A significant finding is that the resulting mono-GSH conjugate remains chemically reactive. nih.gov This initial adduct still possesses a second electrophilic site (the aldehyde carbonyl group or the α,β-unsaturated system), which can then react with a second molecule of GSH or, more critically, with nucleophilic residues on cellular proteins. nih.gov This ability to form protein adducts is a key mechanism by which reactive metabolites can lead to cellular dysfunction and toxicity. nih.gov Furthermore, research has shown that the formation of these GSH conjugates can be reversible, potentially allowing the release of the reactive TBF-A within the cell or in extracellular compartments like the bile. nih.gov

| Adduct Type | Mechanism of Formation | Toxicological Implication |

|---|---|---|

| Mono-GSH Adduct | 1,6-Michael addition of GSH to the TBF-A molecule. nih.gov | Represents an initial detoxification step, but the adduct itself remains reactive. nih.gov |

| Di-GSH Adduct | Addition of a second GSH molecule to the remaining electrophilic site of the mono-GSH adduct. nih.gov | Further detoxification, but formation competes with protein adduction. |

| Protein Adducts | Reaction of the mono-GSH adduct or TBF-A with nucleophilic amino acid residues on proteins. nih.gov | Can lead to enzyme inactivation, disruption of cellular function, and initiation of an immune response. nih.gov |

Evaluation of Potential for Oxidative Stress Induction and DNA Damage (In Vitro Models)

The generation of a reactive aldehyde like TBF-A from N-desmethyl terbinafine strongly implies a potential for inducing oxidative stress and DNA damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov This imbalance can lead to damage of crucial biomolecules, including lipids, proteins, and DNA. nih.gov

The metabolism of substrates by cytochrome P450 enzymes can be a source of ROS production. nih.gov Therefore, the bioactivation of N-desmethyl terbinafine may inherently contribute to an oxidative environment. The resulting TBF-A molecule can further propagate damage through direct interaction with cellular components or by depleting protective antioxidants like glutathione. nih.govnih.gov

In vitro models are essential for evaluating the genotoxic potential of chemical compounds and their metabolites. Standard assays used to assess DNA damage include:

Comet Assay (Single Cell Gel Electrophoresis) : This method can detect DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet tail" whose length correlates with the extent of damage. mdpi.com

Immunostaining of DNA Damage Markers : Following DNA damage, cells initiate a repair response that involves the modification of specific proteins. For instance, the phosphorylation of histone H2AX (to form γH2AX) is an early marker for DNA double-strand breaks. nih.gov Antibodies against γH2AX can be used to visualize and quantify sites of DNA damage. nih.gov

qRT-PCR for DNA Repair Genes : The expression levels of genes involved in DNA repair pathways can be measured to assess the cellular response to genotoxic insults. Changes in the expression of genes like LIG3, APEX1, or TP53 can indicate the activation of specific repair mechanisms in response to DNA damage. mdpi.com

While direct evidence of DNA damage from N-desmethyl terbinafine or TBF-A requires specific investigation using these models, the chemical nature of TBF-A as a reactive electrophile makes it a plausible candidate for inducing such lesions. nih.govnih.gov

Future Research Directions and Translational Potential in Basic Sciences

Elucidation of Novel or Uncharacterized Metabolic Intermediates

The biotransformation of Terbinafine (B446) is extensive, with N-demethylation being a key initial step leading to the formation of N-Desmethyl Terbinafine. nih.gov This process is primarily mediated by several cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4. nih.govresearchgate.net While N-Desmethyl Terbinafine is a well-documented metabolite, its subsequent metabolic transformations are complex and not fully elucidated. nih.govnih.govnih.gov

A significant area for future research lies in the comprehensive characterization of the downstream metabolic cascade of N-Desmethyl Terbinafine. It is known to be a precursor to the reactive aldehyde 6,6-dimethyl-2-hepten-4-ynal (TBF-A), a metabolite implicated in terbinafine-associated hepatotoxicity. researchgate.netnih.govresearchgate.net Studies using human liver microsomes have demonstrated that TBF-A can be formed from the metabolism of N-Desmethyl Terbinafine. nih.govresearchgate.net However, the complete portfolio of metabolites originating from N-Desmethyl Terbinafine remains to be mapped. Beyond TBF-A, other metabolic pathways such as aliphatic hydroxylation and arene oxidation have been noted for the parent compound, and their relevance to N-Desmethyl Terbinafine metabolism warrants further investigation. researchgate.netresearchgate.net

| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Significance |

| N-Demethylation | CYP2C9, CYP1A2, CYP2C8 nih.gov | N-Desmethyl Terbinafine nih.govnih.gov | Primary metabolic route of Terbinafine. |

| N-Dealkylation | CYP2B6, 2C8, 2C9 nih.gov | 6,6-dimethyl-2-hepten-4-ynal (TBF-A) nih.govresearchgate.net | Formation of a reactive, potentially toxic aldehyde. researchgate.netnih.gov |

| Carboxylation | Not specified | Carboxyterbinafine, Demethyl-carboxy-terbinafine nih.govnih.gov | Further metabolic products found in plasma and urine. nih.govnih.gov |

| Hydroxylation/Oxidation | CYP P450 enzymes researchgate.net | Hydroxylated and oxidized derivatives | Potential for additional uncharacterized metabolic products. |

Discovery of Undiscovered Pharmacological Targets of N-Desmethyl Terbinafine

The primary pharmacological target of Terbinafine is squalene (B77637) epoxidase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Metabolites of Terbinafine, including N-Desmethyl Terbinafine, are generally considered to have weak or no antifungal activity. nih.govfda.gov However, the absence of primary antifungal activity does not preclude other pharmacological or toxicological interactions.

A promising avenue for future research is the exploration of potential off-target effects of N-Desmethyl Terbinafine and its downstream metabolites. The parent drug, Terbinafine, is a known competitive inhibitor of the human CYP2D6 enzyme. nih.govnih.gov Investigating whether N-Desmethyl Terbinafine shares this or other enzyme-inhibitory properties could reveal clinically relevant drug-drug interactions.

Furthermore, the reactive metabolite TBF-A, which is generated from N-Desmethyl Terbinafine, has been shown to form adducts with glutathione (B108866) and is speculated to bind to hepatobiliary proteins, such as bile acid transporters, potentially initiating liver dysfunction. nih.govresearchgate.net This suggests a mechanism of toxicity mediated by a downstream metabolite. Future research should focus on identifying the specific protein targets of TBF-A and other reactive intermediates that may arise from N-Desmethyl Terbinafine metabolism. Such studies could uncover novel toxicological pathways and provide a more nuanced understanding of the safety profile of Terbinafine.

| Potential Target | Metabolite | Potential Effect | Research Focus |

| Cytochrome P450 Enzymes (e.g., CYP2D6) | N-Desmethyl Terbinafine | Inhibition or induction of drug metabolism | Investigating enzyme kinetics and potential for drug-drug interactions. |

| Hepatobiliary Proteins (e.g., Bile Acid Transporters) | TBF-A | Protein adduction, cholestatic dysfunction researchgate.net | Identification of specific protein targets and elucidation of toxicity mechanisms. |

| Other Cellular Macromolecules | N-Desmethyl Terbinafine and its metabolites | Undetermined pharmacological or toxicological effects | Unbiased screening for novel protein or receptor interactions. |

Application of Advanced Analytical Techniques for Ultra-Trace Detection

The accurate quantification of drug metabolites, often present at very low concentrations, is essential for pharmacokinetic and toxicological studies. Various analytical methods have been developed for the determination of Terbinafine and its metabolites, including N-Desmethyl Terbinafine, in biological matrices. nih.govnih.gov

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or electrochemical detection has been a standard approach, with reported limits of quantification for N-Desmethyl Terbinafine in human plasma around 2 ng/mL. nih.gov More sensitive techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have also been employed for enhanced selectivity and lower detection limits. researchgate.net

Future research should leverage the power of even more advanced analytical technologies for ultra-trace detection. A recent innovation is the use of thermal desorption-electrospray ionization tandem mass spectrometry (TD-ESI/MS/MS), an ambient ionization technique, for the rapid and non-invasive detection of Terbinafine on skin with detection limits in the sub-ng/mL range. ijnrd.orgjfda-online.com The application of such methods to N-Desmethyl Terbinafine could enable highly sensitive monitoring in various biological samples, including those obtained non-invasively. Further advancements could involve high-resolution mass spectrometry (HRMS) for unambiguous identification of novel metabolites and the development of highly specific immunoassays for high-throughput screening. These techniques could be applied to complex matrices like single cells or organoids to study metabolite distribution at a subcellular level.

| Analytical Technique | Application | Reported/Potential Detection Limit | Future Direction |

| HPLC-UV | Quantification in plasma nih.gov | 2 ng/mL nih.gov | Method optimization for improved sensitivity. |

| UPLC-MS/MS | Quantification in plasma researchgate.net | High sensitivity and selectivity nih.govijnrd.org | Application to a wider range of biological matrices. |

| TD-ESI/MS/MS | Non-invasive detection on skin jfda-online.com | 0.1-0.5 ng/mL ijnrd.org | Application for ultra-trace detection of N-Desmethyl Terbinafine in various samples. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites | High mass accuracy and resolution | Comprehensive metabolite profiling and structural elucidation. |

Development of Sophisticated In Vitro Models for Metabolic and Toxicological Studies

Traditional in vitro models, such as human liver microsomes (HLMs) and recombinant CYP enzymes, have been instrumental in characterizing the metabolic pathways of Terbinafine. nih.govresearchgate.netnih.gov While valuable, these systems lack the cellular complexity and architecture of intact organs.